1-(4-Isobutoxyphenyl)ethanone

Descripción

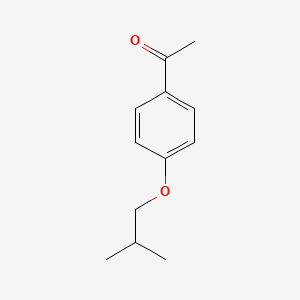

1-(4-Isobutoxyphenyl)ethanone, also known as p-isobutylacetophenone (IUPAC name: 1-[4-(2-methylpropoxy)phenyl]ethanone), is an aromatic ketone characterized by an acetophenone backbone substituted with an isobutoxy group at the para-position of the benzene ring. This compound is structurally related to bioactive acetophenone derivatives and is often utilized as an intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRYHNAGXRLMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366312 | |

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-97-5 | |

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Isobutoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-isobutoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ethanone group can yield secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Formulation :

- Topical Applications :

- Stability Studies :

Cosmetic Applications

- Skin Care Products :

- Fragrance Component :

- Stability and Safety :

Case Study 1: Topical Formulation Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the skin penetration capabilities of various compounds, including this compound. The findings indicated that this compound significantly enhances the delivery of active agents through the skin barrier, suggesting its utility in dermatological applications.

Case Study 2: Cosmetic Formulation Optimization

Research conducted using response surface methodology demonstrated that incorporating this compound into emulsions improved rheological properties such as viscosity and stability. This study highlighted its role as a critical ingredient in formulating stable and effective cosmetic products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Drug formulation intermediates | Enhances bioavailability in topical applications |

| Pain management therapies | Stability over time in formulations | |

| Cosmetics | Emollient in skin care products | Improves texture and moisturizing properties |

| Fragrance component | Low toxicity levels per regulatory standards |

Mecanismo De Acción

The mechanism of action of 1-(4-Isobutoxyphenyl)ethanone involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetophenone derivatives are highly influenced by substituents on the aromatic ring. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., bromo, nitro): Enhance ionization energy (e.g., 9.55 eV for 1-(4-bromophenyl)ethanone) and stabilize intermediates in synthetic pathways .

- Hydroxyl and Methoxy Groups: Increase α-glucosidase inhibitory activity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (pIC50 = 8.21) outperforms chloroquine (pIC50 = 7.55) due to hydrogen bonding with enzyme active sites .

- Bulkier Substituents (e.g., isobutoxy): May reduce metabolic degradation but require optimization for target affinity .

2.2.1 Antibacterial and Antifungal Activity

- Schiff Base Derivatives: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone-based Schiff bases exhibit moderate activity against E. coli and Salmonella Typhi .

- Chalcone Derivatives: 1-(4-(Quinolin-8-ylamino)phenyl)ethanone-derived chalcones show enhanced antibacterial activity compared to simpler acetophenones .

- β-Carboline Analogs: Compounds like 1-(3,4-dihydroxyphenyl)-2-(7-methoxy-β-carbolin-2-yl)ethanone demonstrate broad-spectrum activity against gram-positive bacteria .

2.2.2 Enzyme Inhibition

- α-Glucosidase Inhibitors: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone binds with higher affinity (binding energy: -0.87 kcal/mol) than 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (-0.92 kcal/mol), indicating hydroxyl positioning modulates activity . Methoxylation at C-4 enhances inhibition, while acetyl substitution reduces IC50 values .

- CYP51 Inhibitors: Pyridine-based derivatives (e.g., 1-(4-(trifluoromethyl)phenyl)ethanone) show anti-Trypanosoma cruzi activity comparable to posaconazole .

Physicochemical and Metabolic Properties

Metabolic Insights :

- Microbial reduction of 1-(4-hydroxyphenyl)ethanone by Rhodococcus sp. yields stereoselective alcohols (85% conversion) and hydroxylated products, highlighting enzymatic specificity .

Structure-Activity Relationship (SAR) Trends

- Hydrophobic Substituents (e.g., isobutoxy, bromo): Improve membrane permeability but may reduce solubility.

- Hydroxyl Groups : Enhance hydrogen bonding with target enzymes (e.g., α-glucosidase) but increase metabolic clearance.

- Methoxy vs. Chloro : Methoxy groups favor CYP51 inhibition, while chloro derivatives are preferred in antibacterial agents .

Actividad Biológica

1-(4-Isobutoxyphenyl)ethanone, also known by its CAS number 24242-97-5, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- Canonical SMILES : CCCC(C)C(=O)C1=CC=C(C=C1)OCC

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate biological pathways by influencing enzyme activities and receptor interactions. Notably, it has shown potential in:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

Recent research has suggested that this compound possesses significant antimicrobial activity. In a study evaluating various derivatives for their antibacterial efficacy, compounds similar to this compound demonstrated selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for S. aureus .

Anti-inflammatory Potential

The anti-inflammatory properties of the compound have been explored in vitro, showing promise in reducing inflammation markers such as TNF-α and IL-1β . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A significant study published in the Journal of Antibiotics focused on synthesizing derivatives of this compound to enhance solubility and bioavailability. The results indicated that modifications to the structure improved antibacterial activity against S. aureus and other pathogens. The study highlighted that the presence of specific functional groups was crucial for maintaining antimicrobial efficacy .

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| This compound | 4 | Not detectable |

| Modified Derivative A | 2 | Not detectable |

| Modified Derivative B | 3 | Not detectable |

Pharmacological Applications

In addition to its antimicrobial properties, research has indicated potential applications in pharmacology for treating inflammatory diseases. The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further development into therapeutic agents targeting conditions such as arthritis or other inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.